molecular formula C19H23N3O B4409034 N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B4409034
M. Wt: 309.4 g/mol
InChI Key: HBNLFCQXHMVFPG-UHFFFAOYSA-N
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Description

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring.

Properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-2-21-12-14-22(15-13-21)18-10-8-17(9-11-18)20-19(23)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNLFCQXHMVFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 4-ethyl-1-piperazine with 4-aminobenzamide. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including dopamine receptor agonist activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. In biological systems, it acts as a dopamine receptor agonist, binding to the receptor and mimicking the action of dopamine. This interaction triggers a cascade of intracellular events, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
  • N-[4-(4-phenyl-1-piperazinyl)phenyl]benzamide
  • N-[4-(4-nitrophenyl)-1-piperazinyl]phenyl]benzamide

Uniqueness

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it shows better dopamine receptor agonist activity and lower cytotoxicity, making it a promising candidate for further research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
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N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

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